molecular formula C17H16N2 B8406121 N,N-Dimethyl-4-(quinolin-7-yl)aniline

N,N-Dimethyl-4-(quinolin-7-yl)aniline

Cat. No. B8406121
M. Wt: 248.32 g/mol
InChI Key: IHUSYQJRYDJYES-UHFFFAOYSA-N
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Patent
US08691187B2

Procedure details

N,N-Dimethyl-4-(quinolin-7-yl)aniline T504 was prepared using general procedure A from 7-bromoquinoline (52 mg, 0.25 mmol) and (4-(dimethylamino)phenyl)boronic acid (41 mg, 0.25 mmol). The product T504 was obtained as a yellow solid (52 mg, 83%). 1H NMR (400 MHz, CDCl3): δ 8.89 (dd, J=4.4, 1.6 Hz, 1H), 8.28 (m, 1H), 8.12 (dq, J=8.4, 0.8 Hz, 1H), 7.81 (d, J=1.2 Hz, 2H), 7.68 (m, 2H), 7.33 (dd, J=8.4, 4.4 Hz, 1H), 6.84 (m, 2H), 3.00 (s, 3H); MS (ESI): 249 (M+H+).
Quantity
52 mg
Type
reactant
Reaction Step One
Quantity
41 mg
Type
reactant
Reaction Step Two
Name
Yield
83%

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:11]=[C:10]2[C:5]([CH:6]=[CH:7][CH:8]=[N:9]2)=[CH:4][CH:3]=1.[CH3:12][N:13]([CH3:23])[C:14]1[CH:19]=[CH:18][C:17](B(O)O)=[CH:16][CH:15]=1>>[CH3:12][N:13]([CH3:23])[C:14]1[CH:19]=[CH:18][C:17]([C:2]2[CH:11]=[C:10]3[C:5]([CH:6]=[CH:7][CH:8]=[N:9]3)=[CH:4][CH:3]=2)=[CH:16][CH:15]=1

Inputs

Step One
Name
Quantity
52 mg
Type
reactant
Smiles
BrC1=CC=C2C=CC=NC2=C1
Step Two
Name
Quantity
41 mg
Type
reactant
Smiles
CN(C1=CC=C(C=C1)B(O)O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CN(C1=CC=C(C=C1)C1=CC=C2C=CC=NC2=C1)C
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 52 mg
YIELD: PERCENTYIELD 83%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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